

# Mass spectrum analysis of 4-Bromo-2,6-diethylaniline

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## Compound of Interest

Compound Name: 4-Bromo-2,6-diethylaniline

Cat. No.: B1268459

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## Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of **4-bromo-2,6-diethylaniline** ( $C_{10}H_{14}BrN$ , molecular weight: ~228.13 g/mol) under electron ionization (EI) is predicted to exhibit a characteristic fragmentation pattern dominated by the influence of the bromine atom and the diethyl-substituted aromatic ring.<sup>[1]</sup> Aromatic compounds are known to produce relatively stable molecular ions.<sup>[1]</sup>

**Molecular Ion Peak ( $M^+$ ):** The molecular ion peak is expected to be a prominent feature in the spectrum. Due to the presence of bromine, this peak will appear as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine,  $^{79}Br$  and  $^{81}Br$ . Therefore, two distinct peaks will be observed at  $m/z$  227 and 229.

### Key Fragmentation Pathways:

- Alpha-Cleavage ( $\alpha$ -Cleavage):** The most significant fragmentation for alkyl-substituted anilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the nitrogen's influence on the ring). This results in the loss of a methyl radical ( $\bullet CH_3$ ) from one of the ethyl groups, leading to the formation of a stable benzylic-type cation. This is often the base peak in the spectrum of diethyl-substituted anilines.
- Loss of a Neutral Alkene:** A common rearrangement for alkyl-substituted aromatics involves the loss of a neutral alkene molecule, in this case, ethene ( $C_2H_4$ ), through a McLafferty-type

rearrangement or similar process.

- Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical ( $\bullet\text{Br}$ ).
- Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species, though these are typically of lower intensity.

## Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of **4-bromo-2,6-diethylaniline**.

m/z (for $^{79}\text{Br}$ )	m/z (for $^{81}\text{Br}$ )	Proposed Fragment Ion Structure	Fragmentation Pathway	Predicted Relative Abundance
227	229	$[\text{C}_{10}\text{H}_{14}^{79}\text{BrN}]^+$ / $[\text{C}_{10}\text{H}_{14}^{81}\text{BrN}]^+$	Molecular Ion ( $\text{M}^+$ )	High
212	214	$[\text{M} - \text{CH}_3]^+$	$\alpha$ -Cleavage, loss of a methyl radical	Very High (likely Base Peak)
199	201	$[\text{M} - \text{C}_2\text{H}_4]^+$	Loss of neutral ethene	Moderate
148	-	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical	Moderate to Low
133	-	$[\text{M} - \text{Br} - \text{CH}_3]^+$	Loss of Br followed by loss of $\text{CH}_3$	Low
120	-	$[\text{M} - \text{Br} - \text{C}_2\text{H}_4]^+$	Loss of Br followed by loss of ethene	Low

## Experimental Protocols

A standard method for the analysis of **4-bromo-2,6-diethylaniline** is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

## Sample Preparation

- Solvent Selection: Dissolve an accurately weighed sample of **4-bromo-2,6-diethylaniline** in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
- Standard Preparation: Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
- Internal Standard: For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples and standards.

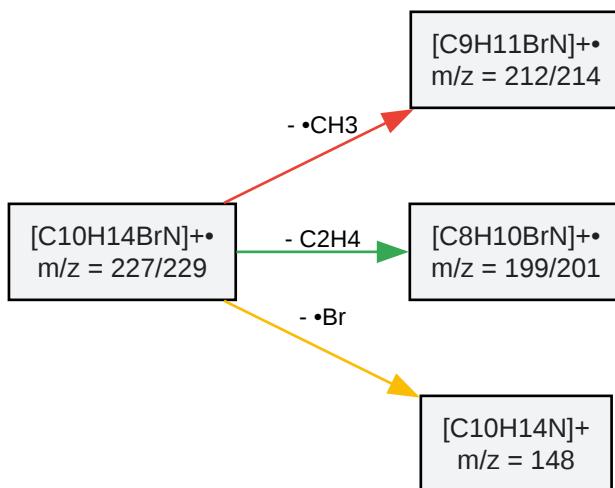
## GC-MS Instrumentation and Conditions

- Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic amines.
- Injector:
  - Injection Volume: 1 µL
  - Injector Temperature: 250°C
  - Mode: Splitless for trace analysis, or a split ratio of 20:1 for more concentrated samples.
- Oven Temperature Program:
  - Initial Temperature: 80°C, hold for 2 minutes.
  - Ramp: Increase to 280°C at a rate of 15°C/minute.
  - Final Hold: Hold at 280°C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
  - Ion Source: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Mass Scan Range: m/z 40-350.
  - Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

## Mandatory Visualizations

### Proposed Fragmentation Pathway

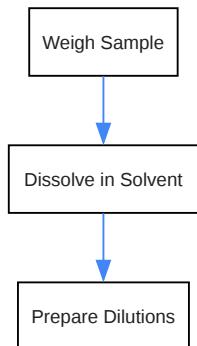


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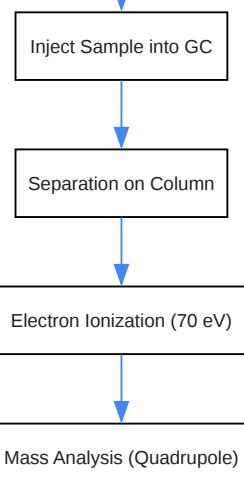
Caption: Proposed EI fragmentation of **4-bromo-2,6-diethylaniline**.

## Experimental Workflow

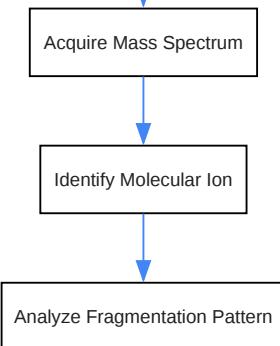
## Sample Preparation



## GC-MS Analysis



## Data Processing



Structural Elucidation

[Click to download full resolution via product page](#)Caption: Workflow for GC-MS analysis of **4-bromo-2,6-diethylaniline**.

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## References

- 1. chem.libretexts.org [chem.libretexts.org]
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